Product packaging for Dexamethasone Dipropionate-d10(Cat. No.:)

Dexamethasone Dipropionate-d10

Cat. No.: B1163532
M. Wt: 514.65
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. studysmarter.co.uk This substitution, while minimally altering the chemical properties of the molecule, allows researchers to trace the molecule's path and fate within a biological system. studysmarter.co.ukmusechem.comcreative-proteomics.com Both stable isotopes, like deuterium (B1214612) (²H), and radioactive isotopes are utilized for this purpose. studysmarter.co.ukmusechem.com

The applications of isotopic labeling in pharmaceutical sciences are vast and critical. musechem.com It is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com By tracking isotopically labeled compounds, scientists can gain a precise understanding of a drug's behavior in the body, which is crucial for developing safer and more effective pharmaceuticals. musechem.com This technique is also vital in metabolic research, proteomics, and environmental studies. studysmarter.co.ukfiveable.me

Overview of Dexamethasone (B1670325) Analogs and the Strategic Role of Deuteration

Dexamethasone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressant effects. wikipedia.orgmyeloma.org It is a member of the corticosteroid class of drugs and is used in the treatment of a wide array of conditions. wikipedia.orgmyeloma.orgdrugbank.com Dexamethasone analogs are molecules that are structurally similar to dexamethasone and are often synthesized to enhance specific properties or to serve as tools in research.

Deuteration, the process of replacing hydrogen atoms with deuterium, plays a strategic role in the study of dexamethasone and its analogs. nih.govacs.org One of the key advantages of deuteration is its potential to alter the metabolic profile of a drug. nih.govacs.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a longer half-life and increased bioavailability of the drug. nih.govacs.org

Furthermore, deuterated analogs of dexamethasone are invaluable as internal standards in mass spectrometry-based analytical methods. nih.govacs.orgnih.gov Their similar chemical behavior to the non-labeled drug, combined with their distinct mass, allows for accurate quantification of the drug in biological samples. nih.govplos.org

Research Rationale for Dexamethasone Dipropionate-d10 in Advanced Scientific Investigations

Dexamethasone Dipropionate is an ester of dexamethasone, and the "-d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. pharmaffiliates.compharmaffiliates.com The specific placement of these deuterium atoms is crucial for its intended research applications.

The primary rationale for using this compound in advanced scientific investigations lies in its utility as a labeled internal standard for quantitative analysis. pharmaffiliates.com In pharmacokinetic studies, for instance, researchers need to accurately measure the concentration of Dexamethasone Dipropionate in various biological matrices like plasma. nih.gov By adding a known amount of this compound to the sample, scientists can use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely quantify the unlabeled drug, correcting for any sample loss during preparation and analysis. plos.orgnih.gov

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₂₈H₂₇D₁₀FO₇ pharmaffiliates.com
Molecular Weight514.65 g/mol pharmaffiliates.com
Unlabeled CAS Number55541-30-5 pharmaffiliates.com

Research Findings

Detailed research has demonstrated the utility of deuterated steroids, including analogs of dexamethasone, in various analytical and metabolic studies. For example, the use of deuterated internal standards has been shown to significantly improve the sensitivity, precision, and recovery in the LC-MS/MS analysis of steroids in human plasma. nih.gov Studies involving deuterated versions of other corticosteroids have highlighted their potential to have improved bioavailability and safety profiles compared to their non-deuterated counterparts. nih.govacs.org

The synthesis of deuterated steroids, including dexamethasone, has been a subject of ongoing research, with various methods being developed to achieve site-selective deuteration. acs.orgresearchgate.netchemicalbook.com These synthetic advancements are crucial for producing the specific labeled compounds required for different research applications.

Properties

Molecular Formula

C₂₈H₂₇D₁₀FO₇

Molecular Weight

514.65

Synonyms

(11β,16α)-9-Fluoro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,20-dione-d10;  Dexamethasone 17,21-Dipropionate-d10;  Methaderm-d10; 

Origin of Product

United States

Advanced Analytical Characterization and Methodologies for Dexamethasone Dipropionate D10

Spectroscopic and Spectrometric Elucidation of Isotopic Purity and Structural Integrity

The comprehensive characterization of Dexamethasone (B1670325) Dipropionate-d10 is fundamental to its application. Advanced spectroscopic and spectrometric techniques are employed to confirm the successful incorporation of deuterium (B1214612), verify its molecular structure, and quantify the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of deuterium atoms within the Dexamethasone Dipropionate-d10 molecule. While ¹H NMR can indicate the absence of protons at specific positions, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous evidence of their locations.

By comparing the ¹H NMR spectrum of Dexamethasone Dipropionate with that of its d10 isotopologue, the disappearance of signals corresponding to the ten substituted protons confirms the success of the deuteration process. Furthermore, integration of the remaining proton signals against a known internal standard allows for the calculation of the deuterium incorporation percentage.

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison

Proton Position Dexamethasone Dipropionate (δ, ppm) This compound (δ, ppm) Status
C1 7.25 7.25 Unchanged
C2 6.30 6.30 Unchanged
C4 6.10 6.10 Unchanged
C6-α 2.45 2.45 Unchanged
C6-β 1.85 1.85 Unchanged
C16-CH₃ 0.95 Signal absent Deuterated
Propionate-CH₂ 2.35 Signal absent Deuterated

This table is illustrative. Actual chemical shifts may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the isotopic composition and confirming the elemental formula of this compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated compound and its unlabeled counterpart, as well as any potential impurities.

The technique can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, which will be higher for the d10 analog due to the greater mass of deuterium compared to protium. The observed isotopic distribution pattern in the mass spectrum should match the theoretical pattern for a molecule containing ten deuterium atoms, thus confirming the isotopic enrichment.

Table 2: Theoretical vs. Observed Mass for this compound

Compound Formula Theoretical Monoisotopic Mass (Da) Observed Mass (Da) Mass Accuracy (ppm)
Dexamethasone Dipropionate C₂₈H₃₇FO₇ 504.2520 - -

This table presents hypothetical data to illustrate the principle.

Vibrational Spectroscopy (IR, Raman) for Deuterium-Hydrogen Bond Differentiation

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can differentiate between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The vibrational frequency of a bond is dependent on the masses of the atoms involved. Due to the higher mass of deuterium, C-D bonds vibrate at a lower frequency (have a lower wavenumber) compared to C-H bonds.

In the IR spectrum of this compound, the appearance of new absorption bands at lower wavenumbers, characteristic of C-D stretching and bending vibrations, and the corresponding decrease in the intensity of C-H vibrational bands, provides further evidence of successful deuteration.

Chromatographic Techniques for Separation and Quantification in Research Matrices

For this compound to serve as a reliable internal standard, robust chromatographic methods are required for its separation from the unlabeled analyte and other matrix components, and for its accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-level analytes in complex matrices. The development and validation of an LC-MS/MS method for this compound is crucial for its application. Stable deuterated isotopes are often used as internal standards for quantification in such methods. nih.gov

Method development involves the optimization of several parameters to achieve the desired sensitivity, selectivity, and speed of analysis. A key aspect is the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. rsc.org This enhances selectivity and reduces background noise. The validation process ensures the method is accurate, precise, reproducible, and robust for its intended purpose.

Optimization of Chromatographic Parameters for Deuterated Steroids

The chromatographic separation of Dexamethasone Dipropionate and its d10 analog is a critical step. While isotopologues have very similar chemical properties, slight differences in retention time can sometimes be observed on high-efficiency chromatography columns. Optimization of chromatographic parameters is therefore essential.

Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724), methanol) and aqueous component (e.g., water with additives like formic acid or ammonium (B1175870) acetate) significantly impacts peak shape and retention. rsc.org For steroid analysis, mobile phases containing ammonium acetate (B1210297) can enhance ionization efficiency. rsc.org

Column Chemistry: Reversed-phase columns, such as C18 or biphenyl, are commonly used for steroid separations. sciex.com The choice of stationary phase can influence the resolution between closely related compounds.

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is typically employed to ensure adequate separation of all compounds of interest and to elute the analytes in a reasonable timeframe.

Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time. Maintaining a constant column temperature is important for reproducible retention times. sciex.com

Table 3: Example Optimized LC-MS/MS Parameters for Steroid Analysis

Parameter Condition
LC System UPLC/HPLC
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., m/z 505.3 -> 313.2

| MRM Transition (IS) | e.g., m/z 515.3 -> 323.2 |

This table provides a general example of optimized parameters. Specific values will be compound and matrix-dependent.

Validation of Analytical Performance: Linearity, Precision, Accuracy, Selectivity

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for the quantitative determination of an analyte. When this compound is used as an internal standard (IS) for the quantification of Dexamethasone Dipropionate or similar corticosteroids, the method undergoes rigorous validation. Key performance characteristics are assessed, including linearity, precision, accuracy, and selectivity.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For methods employing this compound as an IS, calibration curves are constructed by plotting the peak area ratio of the analyte to the IS against the analyte's concentration. A linear regression analysis is performed, and the correlation coefficient (r) is expected to be greater than 0.99. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, both intra-day precision (within a single day) and inter-day precision (over several days) are evaluated. Acceptance criteria for precision are typically within ±15% (or ±20% at the lower limit of quantitation). nih.gov

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by the method to the true value. It is often expressed as the relative error (RE). Accuracy is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. The mean value should be within ±15% of the actual value (or ±20% at the lower limit of quantitation). nih.gov

Selectivity: Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. In mass spectrometry-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard. nih.gov The absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples demonstrates the method's selectivity. nih.gov

While specific validation data for an assay using this compound for its non-deuterated analog is not publicly available, the performance of similar deuterated steroid internal standards, such as Beclomethasone (B1667900) Dipropionate-d10 (BDP-d10), provides a relevant example of expected analytical performance in a high-sensitivity LC-MS/MS method.

Table 1: Example of Analytical Performance Data for a Corticosteroid Assay Using a Deuterated Internal Standard (Beclomethasone Dipropionate)

This table presents data from a highly sensitive LC-MS/MS method for Beclomethasone Dipropionate (BDP) using BDP-d10 as the internal standard, illustrating typical validation parameters.

ParameterPerformance MetricResult
Analyte Beclomethasone Dipropionate-
Internal Standard Beclomethasone Dipropionate-d10-
Linearity Calibration Curve Range5.0 - 2000.0 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ) Concentration5.0 pg/mL
Accuracy (as % Bias) LLOQ (5.0 pg/mL)-3.4%
Low QC (15.0 pg/mL)1.8%
Medium QC (150.0 pg/mL)-1.5%
High QC (1500.0 pg/mL)-0.3%
Precision (as % CV) LLOQ (5.0 pg/mL)5.5%
Low QC (15.0 pg/mL)4.3%
Medium QC (150.0 pg/mL)2.5%
High QC (1500.0 pg/mL)3.1%

Data adapted from a technical note on a highly sensitive LC-MS/MS method for Beclomethasone quantification. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. For the analysis of steroids, which have low volatility, derivatization is a required sample preparation step to make them suitable for GC analysis. nih.gov

The process for analyzing steroids by GC-MS typically involves several key steps:

Extraction: Steroids are first extracted from the biological matrix (e.g., urine, plasma) using techniques like solid-phase extraction (SPE). nih.gov

Hydrolysis: As steroids are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates, a hydrolysis step using enzymes (e.g., glucuronidase) or chemical methods is necessary to cleave these conjugates and yield the free steroid. nih.govnih.gov

Derivatization: The free hydroxyl and ketone groups on the steroid molecule are chemically modified to increase their volatility and thermal stability. nih.gov A common approach is the formation of methyloxime-trimethylsilyl (MO-TMS) ether derivatives or heptafluorobutyrate derivatives. nih.gov

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. nih.gov

In this context, a deuterated steroid like this compound serves as an ideal internal standard. nih.gov It is added to the sample at the beginning of the workflow and undergoes the same extraction, hydrolysis, and derivatization processes as the endogenous analyte. nih.gov Because the deuterium-labeled standard is chemically almost identical to the analyte, it co-elutes from the GC column. annlabmed.org However, its mass is different due to the presence of deuterium atoms, allowing the mass spectrometer to distinguish between the analyte and the internal standard by monitoring their specific mass-to-charge (m/z) ratios. nih.govnih.gov This isotope dilution GC-MS approach provides high specificity and is considered a gold standard for steroid profiling. thieme-connect.com

Application of this compound as an Internal Standard in Quantitative Bioanalytical Assays

The use of stable isotope-labeled internal standards (SIL-ISs) is the preferred approach for quantitative bioanalysis using mass spectrometry. oup.comnih.gov this compound is designed for this purpose, serving as an internal standard for the quantification of Dexamethasone Dipropionate in complex biological samples.

Mitigating Matrix Effects and Enhancing Analytical Robustness with Deuterated Standards

A major challenge in bioanalytical methods, particularly those using liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS), is the "matrix effect." waters.com This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., salts, lipids, metabolites in plasma or urine) interfere with the ionization efficiency of the target analyte in the MS source. oup.com This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification. annlabmed.org

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. annlabmed.org The fundamental principle is that a deuterated standard has nearly identical physicochemical properties to the unlabeled analyte. oup.com Therefore, during sample preparation, chromatographic separation, and ionization, both the analyte and the internal standard are affected by the sample matrix in the same way. annlabmed.orgoup.com

While the absolute signal response for both compounds may vary between samples due to matrix effects, the ratio of the analyte's signal to the internal standard's signal remains constant and proportional to the analyte's concentration. annlabmed.org This allows for the accurate correction of signal variability, enhancing the robustness, precision, and accuracy of the assay. researchgate.net It is crucial, however, that the deuterated standard co-elutes with the analyte, as significant chromatographic separation due to isotopic effects can diminish its ability to compensate for matrix effects that occur at a specific retention time. annlabmed.orgoup.comnih.gov

Development of High-Throughput Quantitative Platforms Utilizing this compound

The need to analyze large numbers of samples in areas such as clinical research and pharmacokinetic studies has driven the development of high-throughput quantitative platforms. These platforms are designed to increase sample throughput without compromising data quality. The use of this compound as an internal standard is integral to these systems when its parent compound is the target analyte.

Key features of high-throughput platforms include:

Automated Sample Preparation: Sample extraction and preparation are often automated using 96-well plate formats. sciex.comcapes.gov.br This minimizes manual handling, reduces variability, and significantly increases the number of samples that can be processed simultaneously.

Rapid Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) systems are employed to achieve very fast separation times, often reducing analysis time to just a few minutes per sample. nih.govd-nb.info

Sensitive Mass Spectrometry: Modern tandem mass spectrometers offer high sensitivity and rapid scanning capabilities, allowing for the reliable detection and quantification of low-concentration analytes even with short chromatographic run times. sciex.com

In such a workflow, this compound would be added to each well of a 96-well plate at the start of the sample preparation process. Its presence throughout the automated extraction and rapid LC-MS/MS analysis ensures that any variability introduced by the high-throughput process is corrected, leading to robust and reliable quantitative results across large sample batches. shimadzu.comsciex.com

Investigative Studies on Dexamethasone Dipropionate D10 in in Vitro and in Silico Metabolic Research

Application of Kinetic Isotope Effects (KIE) in Elucidating Enzymatic Reaction Mechanisms

The replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying the mechanisms of enzyme-catalyzed reactions. For Dexamethasone (B1670325) Dipropionate-d10, the presence of deuterium at specific positions can slow down its metabolism by cytochrome P450 (CYP) enzymes, providing insights into the catalytic process.

In Vitro Enzyme Kinetic Studies Employing Dexamethasone Dipropionate-d10 as a Substrate

In vitro studies using human liver microsomes are instrumental in characterizing the metabolism of drug candidates. For Dexamethasone, the primary metabolic pathways are 6-hydroxylation (leading to 6α- and 6β-hydroxy-dexamethasone) and side-chain cleavage, both primarily mediated by the CYP3A4 enzyme. researchgate.netnih.gov By employing this compound as a substrate in such assays, the KIE on these metabolic routes can be quantified.

A theoretical in vitro enzyme kinetic study would involve incubating this compound and its non-deuterated counterpart with human liver microsomes and a NADPH-generating system. The formation of the primary metabolites would be monitored over time using liquid chromatography-mass spectrometry (LC-MS). A significant decrease in the rate of formation of 6-hydroxy-dexamethasone-d10 compared to 6-hydroxy-dexamethasone would indicate that C-H bond cleavage at the 6-position is a rate-limiting step in the hydroxylation reaction.

Based on published data for the non-deuterated Dexamethasone, the following kinetic parameters for 6-hydroxylation by CYP3A4 have been reported: researchgate.net

Parameter6β-hydroxydexamethasone6α-hydroxydexamethasone
Km (μM) 23.2 ± 3.825.6 ± 1.6
Vmax (pmol/min/mg protein) 14.3 ± 9.94.6 ± 3.1

This table presents experimentally determined kinetic constants for the 6-hydroxylation of non-deuterated Dexamethasone by CYP3A4 in human liver microsomes. researchgate.net

For this compound, it is hypothesized that the Vmax for these reactions would be lower, while the Km would remain relatively unchanged, reflecting a slower catalytic turnover due to the stronger C-D bond.

Computational Modeling and Quantum Mechanical Studies of Deuterium-Mediated Metabolic Pathways

Computational approaches, including quantum mechanical (QM) methods, can provide detailed insights into the enzymatic reaction mechanisms and predict the magnitude of KIEs. acs.orgnih.gov These models can simulate the interaction of the substrate with the active site of the enzyme, in this case, Dexamethasone Dipropionate within the CYP3A4 active site.

By calculating the activation energies for the abstraction of a hydrogen versus a deuterium atom from the C6 position of the steroid, the theoretical KIE can be estimated. These calculations can help to:

Validate experimental findings.

Provide a deeper understanding of the transition state of the reaction.

Predict which metabolic pathways will be most affected by deuteration.

Such computational studies are valuable for designing deuterated drugs with potentially improved pharmacokinetic profiles. nih.gov

In Vitro Metabolite Identification and Profiling using Isotopic Tracers

The stable isotope label in this compound makes it an excellent tracer for metabolite identification and profiling studies. The distinct mass shift of +10 atomic mass units (amu) for the parent compound, and corresponding shifts for its metabolites, allows for their unambiguous detection in complex biological matrices.

Hepatic Microsomal and Cellular Metabolism Studies with this compound

Incubation of this compound with human liver microsomes or cultured hepatocytes allows for the generation and identification of its metabolites. Following incubation, the samples can be analyzed by high-resolution mass spectrometry to screen for all deuterated species. This approach facilitates the creation of a comprehensive metabolic profile.

The initial biotransformation step for Dexamethasone Dipropionate is the hydrolysis of the dipropionate ester groups to yield Dexamethasone-d10. nih.govaston.ac.uk This is then followed by oxidative metabolism of the steroidal core.

Characterization of Deuterated Metabolites via Advanced Mass Spectrometric Techniques

Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), are essential for the structural elucidation of metabolites. fu-berlin.de The fragmentation pattern of the parent compound, Dexamethasone, is well-characterized, with a molecular ion peak at m/z 393 and a base ion peak at m/z 373. researchgate.net

For Dexamethasone-d10, the molecular ion would be expected at m/z 403. The fragmentation of the deuterated metabolites would show predictable mass shifts in the fragment ions, allowing for the precise localization of the metabolic modification. For instance, the formation of 6-hydroxy-dexamethasone-d9 (assuming loss of one deuterium during hydroxylation) would result in a specific mass shift that can be pinpointed through careful analysis of the MS/MS spectra.

Biotransformation Pathways and Enzymatic Involvement in In Vitro Models

Based on the known metabolism of Dexamethasone and related corticosteroids, a putative biotransformation pathway for this compound in in vitro models can be proposed. The primary enzyme responsible for the oxidative metabolism is CYP3A4. researchgate.netnih.govnih.gov

The proposed biotransformation pathway is as follows:

Hydrolysis: The initial step is the rapid hydrolysis of the dipropionate esters at positions 17 and 21 by esterases present in the liver microsomes and cytosol, yielding Dexamethasone-d10. nih.govaston.ac.uk

Hydroxylation: The resulting Dexamethasone-d10 undergoes hydroxylation, primarily at the 6β-position, and to a lesser extent at the 6α-position, catalyzed by CYP3A4. researchgate.net

Side-Chain Cleavage: A competing pathway is the cleavage of the C17 side chain, also mediated by CYP enzymes, to form an androstane (B1237026) derivative. researchgate.net

Cytochrome P450 Enzyme System Interactions with Deuterated Dexamethasone Dipropionate

The Cytochrome P450 (CYP450) superfamily of enzymes is a cornerstone of Phase I drug metabolism, responsible for the oxidation of a vast array of xenobiotics, including corticosteroids. wikipedia.org In the context of dexamethasone, CYP3A4 is the primary isoform involved in its biotransformation, catalyzing hydroxylation and side-chain cleavage reactions. nih.govnih.gov The introduction of ten deuterium atoms in this compound is hypothesized to influence these metabolic routes, primarily through the kinetic isotope effect (KIE).

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. nih.govnih.gov In the case of this compound, the C-D bonds are stronger than the corresponding C-H bonds. This increased bond strength can lead to a slower rate of bond cleavage by CYP450 enzymes, a step that is often rate-limiting in metabolic reactions. nih.gov

In Vitro Findings:

It is anticipated that in vitro incubation of this compound with human liver microsomes would result in the formation of deuterated metabolites. The rate of formation of these metabolites, particularly those resulting from the cleavage of a C-D bond, is expected to be slower compared to the non-deuterated counterpart.

In Silico Modeling:

Computational, or in silico, models offer a predictive approach to understanding the metabolic fate of this compound. jocpr.comopenaccesspub.org Molecular docking simulations can predict the binding affinity and orientation of the deuterated compound within the active site of CYP3A4. These models can help identify which positions on the molecule are most likely to undergo oxidation.

Furthermore, quantitative structure-activity relationship (QSAR) models can be employed to predict the metabolic stability of this compound. jocpr.com By incorporating the physicochemical properties altered by deuteration, these models can estimate the half-life of the compound in a metabolic system.

Hypothetical Comparative Metabolic Profile:

To illustrate the potential impact of deuteration, the following interactive data table presents a hypothetical comparison of the in vitro metabolism of Dexamethasone Dipropionate and this compound in human liver microsomes.

CompoundPrimary MetaboliteRate of Formation (pmol/min/mg protein)Metabolic Pathway
Dexamethasone Dipropionate6β-hydroxy Dexamethasone Dipropionate100 ± 15CYP3A4-mediated hydroxylation
This compound6β-hydroxy Dexamethasone Dipropionate-d965 ± 10CYP3A4-mediated hydroxylation (potential KIE)
Dexamethasone DipropionateSide-chain cleaved metabolite40 ± 8CYP-mediated cleavage
This compoundDeuterated side-chain cleaved metabolite25 ± 5CYP-mediated cleavage (potential KIE)

Note: The data in this table is hypothetical and for illustrative purposes only, based on the principles of the kinetic isotope effect.

Role of Other Xenobiotic-Metabolizing Enzymes in Deuterated Steroid Biotransformation

Beyond the CYP450 system, other xenobiotic-metabolizing enzymes play a crucial role in the biotransformation of steroids. nih.gov These enzymes are typically involved in Phase II conjugation reactions, where a polar molecule is attached to the drug or its Phase I metabolite to facilitate its excretion. wikipedia.org Key enzyme families in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

The metabolism of corticosteroids can involve conjugation reactions. nih.gov For this compound, after initial oxidation by CYP450 enzymes, the resulting hydroxylated metabolites are potential substrates for UGTs and SULTs.

Expected Biotransformation Pathways:

The biotransformation of deuterated steroids by these enzymes is an area of active investigation. The presence of deuterium is not expected to directly inhibit the enzymatic activity of UGTs or SULTs, as these reactions typically occur at a site distant from the deuteration. However, a slower formation of Phase I metabolites due to the KIE in CYP450-mediated reactions would consequently lead to a reduced rate of formation of Phase II conjugates.

Research Findings on Steroid Conjugation:

Studies on the biotransformation of various steroids have shown that glucuronidation and sulfation are significant pathways for their elimination. nih.gov The specific isoforms of UGT and SULT involved can vary depending on the structure of the steroid.

Interactive Data Table of Potential Phase II Metabolites:

The following interactive data table outlines the potential Phase II metabolites of this compound and the enzymes involved in their formation.

Phase I MetaboliteConjugating EnzymePhase II Metabolite
6β-hydroxy Dexamethasone Dipropionate-d9UGT1A1, UGT2B76β-hydroxy Dexamethasone Dipropionate-d9-glucuronide
6β-hydroxy Dexamethasone Dipropionate-d9SULT2A16β-hydroxy Dexamethasone Dipropionate-d9-sulfate

Note: The specific enzyme isoforms and metabolites are projected based on known steroid metabolism and are subject to empirical verification for this compound.

Stability and Degradation Studies of Dexamethasone Dipropionate D10 in Research Environments

Chemical Stability Assessment under Varied Environmental Conditions (e.g., pH, Temperature, Light)

The stability of Dexamethasone (B1670325) Dipropionate-d10 is influenced by environmental factors such as pH, temperature, and light. While specific stability studies on the deuterated form are not extensively published, valuable insights can be drawn from forced degradation studies of the non-labeled Dexamethasone Dipropionate and structurally similar corticosteroids like Betamethasone Dipropionate.

Effect of pH: The stability of corticosteroids is significantly pH-dependent. In acidic conditions, Dexamethasone Dipropionate is relatively stable. However, under alkaline conditions, it is susceptible to degradation. Studies on the related compound, beclomethasone (B1667900) dipropionate, have shown significant degradation in alkaline medium, with approximately 99% of the drug degrading. scielo.br For Dexamethasone Dipropionate, the ester groups are prone to hydrolysis in basic solutions, leading to the formation of dexamethasone 17-propionate, dexamethasone 21-propionate, and eventually dexamethasone itself. The optimal pH for maximum stability of Betamethasone Dipropionate, a close structural analog, is in the range of 3.5-4.5. mhlw.go.jp It is anticipated that Dexamethasone Dipropionate-d10 would exhibit similar pH-dependent stability.

Effect of Temperature: Elevated temperatures accelerate the degradation of Dexamethasone Dipropionate. Thermal degradation studies on Betamethasone Dipropionate indicate that the degradation follows first-order kinetics. mhlw.go.jp The degradation products are primarily the result of hydrolysis of the ester linkages. mhlw.go.jp For this compound, storage at controlled room temperature or under refrigeration is crucial to minimize thermal degradation and maintain its chemical integrity over time. A study on a nanoemulsion formulation of Betamethasone Dipropionate found that while there were slight increases in droplet size and viscosity at both 4°C and 25°C over 3 months, the changes were not statistically significant, suggesting good physical and chemical stability under these conditions. nih.gov

Effect of Light: Photostability is another critical parameter. Exposure to light, particularly UV radiation, can induce photodegradation of corticosteroids. Forced degradation studies on Betamethasone Dipropionate have shown significant degradation under photolytic conditions. researchgate.net The degradation pathways can be complex, leading to a variety of photoproducts. To ensure the stability of this compound, it should be stored in light-protected containers.

The following table summarizes the expected stability of this compound under various stress conditions, based on data from its non-deuterated counterpart and analogs.

Stress ConditionExpected Outcome for this compoundPrimary Degradation Products
Acidic (e.g., 0.1 M HCl) Relatively stable with minor degradation.Dexamethasone 17-propionate, Dexamethasone 21-propionate
Alkaline (e.g., 0.1 M NaOH) Significant degradation.Dexamethasone 17-propionate, Dexamethasone 21-propionate, Dexamethasone
Oxidative (e.g., 3% H₂O₂) Potential for degradation.Oxidized derivatives
Thermal (e.g., 60°C) Accelerated degradation.Dexamethasone 17-propionate, Dexamethasone 21-propionate, Dexamethasone
Photolytic (e.g., UV light) Significant degradation.Various photoproducts

Hydrolytic Stability of Ester Bonds in Deuterated Dipropionate Esters

The two propionate (B1217596) ester groups in this compound, at the C17 and C21 positions, are the most chemically labile sites and are susceptible to hydrolysis. This hydrolysis can be catalyzed by both acids and bases. The reaction involves the cleavage of the ester bond, leading to the formation of a carboxylic acid (propionic acid-d5) and an alcohol (the hydroxyl group on the dexamethasone backbone).

The hydrolysis typically occurs sequentially. The C21-propionate ester is generally more susceptible to hydrolysis than the C17-propionate ester. Therefore, the primary degradation products are Dexamethasone 17-propionate-d5 and Dexamethasone 21-propionate-d5, followed by the complete hydrolysis to Dexamethasone. Alkaline conditions are known to facilitate the hydrolysis of ester linkages in related corticosteroids. researchgate.net

The presence of deuterium (B1214612) atoms in the propionate groups is not expected to significantly alter the mechanism of hydrolysis. However, a kinetic isotope effect may be observed, potentially leading to a slightly slower rate of hydrolysis compared to the non-deuterated compound. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which could slightly increase the activation energy for the hydrolytic reaction.

A proposed hydrolytic degradation pathway for this compound is as follows:

This compound → Dexamethasone 17-propionate-d5 + Propionic acid-d5 this compound → Dexamethasone 21-propionate-d5 + Propionic acid-d5 Dexamethasone 17-propionate-d5 → Dexamethasone + Propionic acid-d5 Dexamethasone 21-propionate-d5 → Dexamethasone + Propionic acid-d5

Assessment of Deuterium Exchange and Maintenance of Isotopic Integrity over Time

For a deuterated internal standard like this compound, maintaining isotopic integrity is paramount for accurate quantification in mass spectrometry-based assays. Deuterium exchange, the replacement of deuterium atoms with protons from the solvent or other sources, can compromise the accuracy of analytical results.

The deuterium atoms in this compound are located on the two propionate groups, specifically on the ethyl chains. These are non-exchangeable positions, as the deuterium atoms are bonded to carbon atoms that are not adjacent to a heteroatom or a site of easy enolization. Deuterium atoms attached to oxygen or nitrogen are considered readily exchangeable. acanthusresearch.com

However, the potential for back-exchange, though minimal for carbon-bound deuterium, should not be entirely dismissed, especially under forcing conditions of pH and temperature over extended periods. epa.gov Highly acidic or basic conditions can promote proton-deuterium exchange. mdpi.com For this compound, the stability of the deuterium label is expected to be high under typical storage and analytical conditions (neutral pH, controlled temperature).

Long-term stability studies of deuterated internal standards in solution are essential to confirm the absence of significant deuterium exchange. Such studies would typically involve storing the compound in various solvents and at different temperatures and periodically analyzing the isotopic distribution by mass spectrometry. Any decrease in the abundance of the deuterated species relative to the non-deuterated isotopologue would indicate deuterium exchange.

The following table outlines hypothetical data from a long-term stability study assessing the isotopic purity of this compound.

Storage ConditionTime (Months)Isotopic Purity (%)
-20°C in Acetonitrile (B52724) 099.8
699.7
1299.8
4°C in Acetonitrile/Water (1:1) 099.8
699.6
1299.5
25°C in Acetonitrile/Water (1:1) 099.8
699.2
1298.9

Development of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate and quantify the degradation products. For this compound, such a method is crucial for assessing its stability and purity.

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for developing stability-indicating methods for corticosteroids. researchgate.netijnrd.org A typical method would involve the following:

Chromatographic System: A reversed-phase HPLC system with a C18 column is often used. researchgate.netnih.gov

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve good separation of the parent compound from its degradation products. oup.com

Detection: UV detection at a wavelength of around 240 nm is suitable for corticosteroids. oup.com Mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity and is essential for monitoring the isotopic purity of the deuterated compound. researchgate.net

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method must be able to resolve the peak of the intact drug from all the degradation product peaks. researchgate.net

The table below provides an example of chromatographic parameters for a stability-indicating HPLC method for this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 240 nm and/or Mass Spectrometry
Injection Volume 10 µL

Future Directions and Emerging Research Avenues for Deuterated Dexamethasone Analogs

Potential for Novel Deuterated Steroid Derivatives in Mechanistic Biological Research

The development of novel deuterated steroid derivatives extends beyond simple pharmacokinetic improvements. These compounds serve as powerful probes for detailed mechanistic studies in biology. By selectively deuterating specific sites on a steroid molecule, researchers can slow down metabolic processes at that position, a phenomenon known as the kinetic isotope effect. nih.gov This allows for a more precise investigation of drug metabolism, receptor interaction, and the specific roles of various metabolites.

Studies involving comparisons between dexamethasone (B1670325) and its deuterated analogues can provide valuable information regarding the role of metabolites in causing adverse side effects. nih.govacs.org The primary metabolic pathways for dexamethasone include hydroxylation by CYP3A4 enzymes. nih.govacs.org Hindering this metabolism through deuteration could lead to a safer therapeutic profile by lowering the required dosage while maintaining bioavailability. nih.govacs.org

Isotopically labeled compounds are effectively used by drug metabolism scientists and toxicologists to better understand a drug's disposition, bioavailability, and potential toxicity. researchgate.netnih.gov The creation of novel steroid derivatives, including those with fused rings or modified side chains, presents a wide spectrum of biological activities to explore, from anticancer to antimicrobial effects. nih.govmdpi.commdpi.com Applying deuteration to these novel structures could further refine their properties and aid in elucidating their mechanisms of action. nih.gov

Table 1: Research Applications of Novel Deuterated Steroid Derivatives
Deuterated Steroid ApplicationResearch ObjectivePotential Findings
Site-Specific Deuterated DexamethasoneTo differentiate the biological activity of the parent drug from its primary metabolites.Clarification of whether therapeutic effects and side effects are attributable to dexamethasone itself or its hydroxylated metabolites. nih.govacs.org
Deuterated Androstanopyridine AnalogsTo investigate the mechanism of tumor suppression and enhance the stability of the compound.Understanding the interaction with key tumor suppressors like p53 and potentially improving the compound's residence time and efficacy. mdpi.com
Deuterated Steroid-MacrocyclesTo stabilize the compound and study its mechanism of action on cardiovascular receptors.Elucidation of the specific interactions with androgen receptors that lead to positive inotropic effects. nih.gov
Deuterated Phallusiasterol C (Marine Steroid)To trace the metabolic pathway and determine the role of its unique side chain in biological systems.Insights into the structural diversity and biological roles of marine steroids and their metabolites. mdpi.com

Advanced Spectroscopic and Imaging Techniques for Deuterated Compound Tracking in Complex Biological Systems

The ability to track deuterated compounds in vivo is crucial for understanding their distribution, metabolism, and target engagement. Recent advancements in spectroscopic and imaging technologies have opened new windows into these processes, providing unprecedented spatial and temporal resolution.

Deuterium (B1214612) Metabolic Imaging (DMI) has emerged as a powerful, non-invasive technique based on magnetic resonance spectroscopy (MRS). nih.govisotope.com DMI leverages the administration of a deuterium-labeled substrate, like deuterated glucose or water, to observe its metabolic fate in three dimensions. nih.govescholarship.org The extremely low natural abundance of deuterium (about 0.01%) means that the administered labeled compound and its metabolic products can be detected with minimal background signal. nih.gov This allows researchers to map metabolic pathways, such as glycolysis, in both healthy and diseased tissues, which can be particularly insightful in cancer research. isotope.combiorxiv.org While DMI offers a non-radioactive alternative to methods like Positron Emission Tomography (PET), a major challenge remains its spatial resolution. nih.govresearchgate.net

Other advanced spectroscopic methods offer complementary information:

Mass Spectrometry (MS): Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can track deuterated tracers in biological tissues with subcellular resolution. nih.gov This is invaluable for studying metabolic processes within specific organelles, such as lipid droplets. nih.gov

Raman Spectroscopy: This technique provides information about molecular vibrations and can be used to study cellular components without labels. longdom.org Surface-Enhanced Raman Scattering (SERS), an advanced form of this method, can detect biomolecules at very low concentrations, making it suitable for monitoring cellular responses with high sensitivity. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In conjunction with stable isotope labeling, NMR is a powerful tool for elucidating the structures of metabolites and delineating complex metabolic pathways. nih.gov

Table 2: Comparison of Techniques for Tracking Deuterated Compounds
TechniquePrincipleKey AdvantagesLimitations
Deuterium Metabolic Imaging (DMI) / MRSDetects the magnetic resonance signal of deuterium nuclei to map the distribution of deuterated compounds and their metabolites. nih.govNon-invasive, non-radioactive, provides 3D spatial information on metabolic fluxes. isotope.comnih.govLower spatial resolution compared to other imaging modalities, lower sensitivity than PET. nih.govresearchgate.net
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS)Measures deuterium/hydrogen isotope ratios in small sample areas to map label incorporation at high resolution. nih.govSubcellular spatial resolution, ability to multiplex with other stable isotopes. nih.govDestructive to the sample, requires specialized equipment.
Raman Spectroscopy / SERSMeasures inelastic scattering of light to identify molecules by their unique vibrational modes. SERS enhances the signal. longdom.orgLabel-free potential, high chemical specificity, high sensitivity with SERS. longdom.orgSignal can be weak without enhancement, potential for sample damage with high laser power.
Positron Emission Tomography (PET)Detects gamma rays emitted from a positron-emitting radionuclide tracer (e.g., 18F). escholarship.orgVery high sensitivity, well-established for clinical imaging. nih.govInvolves ionizing radiation, limited chemical information beyond tracer location. biorxiv.org

Integration of Multi-Omics Data with Isotope-Labeled Studies for Comprehensive Biological Pathway Understanding

To fully comprehend the biological impact of a deuterated compound like Dexamethasone Dipropionate-d10, it is essential to look beyond its direct metabolic fate. Integrating data from isotope-labeling studies with multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the compound's effects. nih.gov

This integrative approach allows researchers to connect the presence of the deuterated drug or its metabolites in a specific tissue with changes in gene expression, protein synthesis, and endogenous metabolite levels. biorxiv.org For instance, a study could use DMI to track deuterated dexamethasone to a target tissue and then use transcriptomics to see which gene pathways are activated or suppressed. Proteomics could then confirm if these gene changes translate to altered protein levels, while metabolomics would reveal the downstream impact on cellular metabolism. nih.gov

Statistical methods and bioinformatics tools are crucial for making sense of these large, complex datasets. ethz.ch Pathway and network analysis can identify significantly enriched biological pathways and highlight the key genes, proteins, and metabolites that are perturbed by the deuterated steroid. biorxiv.orgnih.gov This multi-omics approach can help to:

Uncover novel mechanisms of action.

Identify biomarkers for drug response.

Understand metabolism-mediated toxicities by linking gene changes to the formation of reactive metabolites. nih.gov

Table 3: Conceptual Framework for Multi-Omics Integration with Deuterated Dexamethasone Studies
Omics LayerData GeneratedBiological Question Addressed
Isotope-Labeled Study (DMI/MS)Distribution and metabolic fate of deuterated dexamethasone.Where does the drug go and what does it turn into?
Transcriptomics (RNA-Seq)Changes in gene expression in target tissues.Which genes are turned on or off by the drug's presence?
Proteomics (Mass Spectrometry)Changes in protein abundance and post-translational modifications.Do changes in gene expression lead to changes in functional proteins?
Metabolomics (MS/NMR)Alterations in the profiles of endogenous small molecules.How does the drug perturb the overall metabolic state of the cell?
Integrated Analysis (Bioinformatics)Correlated changes across all omics layers, mapped to biological pathways. nih.govWhat is the complete biological pathway from drug presence to cellular response?

Role of this compound in Environmental Fate and Biodegradation Studies of Pharmaceutical Residues

The widespread use of pharmaceuticals, including dexamethasone, has led to their emergence as environmental contaminants found in wastewater and surface water. nih.govnih.gov Understanding how these compounds behave and break down in the environment is critical for assessing their ecological risk. Dexamethasone and its metabolites can enter aquatic systems through domestic sewage, hospital discharge, and industrial effluents. nih.gov

Isotopically labeled compounds like this compound are indispensable tools for environmental fate and biodegradation studies. taylorfrancis.com By "spiking" environmental samples (e.g., water, soil, or sludge) with a known amount of the labeled compound, scientists can accurately trace its journey and transformation.

Key applications include:

Pathway Elucidation: Dexamethasone is sensitive to light and can undergo various transformation processes including phototransformation, hydrolysis, and biodegradation. nih.gov Using a deuterated tracer allows researchers to identify and quantify the various transformation products formed under different environmental conditions, as the deuterium label provides a unique mass signature that can be tracked with mass spectrometry.

Quantification: It serves as an ideal internal standard for quantifying the concentration of the non-labeled drug in complex environmental matrices. This overcomes challenges of signal suppression or enhancement that can interfere with accurate measurement.

Biodegradation Studies: In studies using microbial communities or wastewater treatment plant models, the labeled compound can be used to track the rate and extent of biodegradation, distinguishing the pharmaceutical's degradation from the complex background of other organic matter.

The use of this compound in such studies can provide precise data to improve risk assessment models and develop more effective strategies for managing pharmaceutical residues in the environment. nih.govnih.gov

Table 4: Application of this compound in Environmental Studies
Environmental ProcessRole of Deuterated TracerInformation Gained
PhotodegradationTrace the formation of transformation products (TPs) under light exposure. nih.govIdentification of light-induced degradation pathways and the structure of resulting TPs.
BiodegradationMonitor the disappearance of the parent compound and the appearance of metabolites in microbial systems.Rates of biodegradation, identification of microbial degradation pathways, and assessment of persistence.
Adsorption/SorptionQuantify the amount of compound that binds to soil, sediment, or sludge particles.Understanding the mobility of the pharmaceutical in different environmental compartments.
Environmental MonitoringUse as an internal standard for accurate quantification of dexamethasone in water and soil samples. mdpi.comPrecise measurement of environmental contamination levels.

Q & A

Basic Research Questions

Q. How can researchers distinguish Dexamethasone Dipropionate-d10 from its non-deuterated form in analytical studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to identify the deuterium substitution pattern. For example, HRMS can detect the +10 Da mass shift, while NMR can resolve specific deuterium positions (e.g., propionate ester groups). Chromatographic separation (HPLC or UPLC) with deuterium-induced retention time shifts can further validate isotopic purity .

Q. What are the primary pharmacological applications of this compound in preclinical research?

  • Methodological Answer : The compound is used as an internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) to measure endogenous glucocorticoid levels or pharmacokinetic profiles of non-deuterated analogs. Its deuterated structure minimizes metabolic interference, enabling precise tracing in in vitro metabolism studies .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 25°C/60% RH, 40°C/75% RH). Analyze degradation products via stability-indicating HPLC methods and compare deuterium retention using isotopic ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the isotopic effect of deuterium on this compound’s pharmacokinetics?

  • Methodological Answer :

  • Controlled Variables : Use matched pairs (deuterated vs. non-deuterated) in in vivo models to isolate isotopic effects.
  • Analytical Workflow : Employ tandem mass spectrometry (MS/MS) with isotopically labeled internal standards to quantify metabolic half-life differences.
  • Statistical Reporting : Apply ANOVA with post-hoc tests to compare AUC, Cmax, and t1/2 values, adhering to guidelines for significant digits and precision .

Q. How can researchers resolve contradictions in reported glucocorticoid receptor (GR) binding affinities for deuterated vs. non-deuterated analogs?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure GR binding under standardized conditions (pH 7.4, 37°C).
  • Data Normalization : Include non-deuterated Dexamethasone Dipropionate as a control to account for batch-to-batch variability.
  • Contradiction Analysis : Compare results across studies by meta-analysis, focusing on assay sensitivity (e.g., SPR vs. radioligand binding) and deuterium substitution sites .

Q. What strategies optimize the synthesis of this compound to minimize isotopic scrambling?

  • Methodological Answer :

  • Synthetic Route : Use deuterium oxide (D2O) in propionic anhydride esterification under inert atmosphere to prevent proton exchange.
  • Quality Control : Monitor deuteration efficiency via <sup>2</sup>H-NMR and isotopic purity via high-resolution mass spectrometry (HRMS).
  • Scalability : Optimize reaction stoichiometry (e.g., 1:2 molar ratio of dexamethasone to deuterated propionic anhydride) to reduce byproducts .

Q. How can researchers integrate this compound into multi-omics studies of glucocorticoid signaling pathways?

  • Methodological Answer :

  • Proteomics : Use stable isotope labeling by amino acids in cell culture (SILAC) with deuterated dexamethasone to track GR phosphorylation dynamics.
  • Metabolomics : Pair LC-MS/MS with deuterated internal standards to quantify downstream metabolites (e.g., cortisol, arachidonic acid derivatives).
  • Data Integration : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to correlate isotopic tracer data with transcriptomic profiles .

Methodological Frameworks for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in deuterated glucocorticoid studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50 values. Validate model fit via residual analysis and report confidence intervals (95% CI) to address variability in deuterated compound bioactivity .

Q. How should researchers address batch variability in deuterated compound synthesis for reproducibility?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Define isotopic purity (>98%), residual solvents (<0.1%), and enantiomeric excess (>99%).
  • Process Controls : Monitor reaction temperature (±2°C) and anhydrous conditions via Karl Fischer titration.
  • Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.